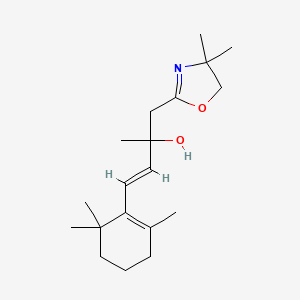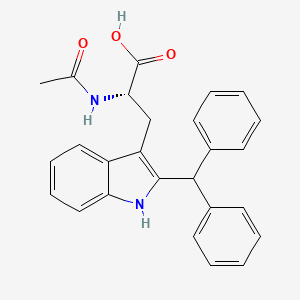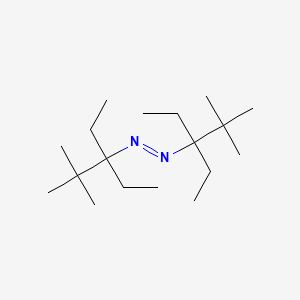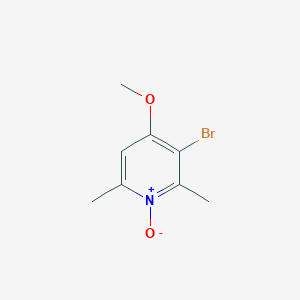
(1R,2R)-1-Chloro-2-methylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Chloro-2-methylcyclobutane is a chiral cyclobutane derivative with a chlorine atom and a methyl group attached to the first and second carbon atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Chloro-2-methylcyclobutane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,2-dichlorocyclobutane with a strong base can lead to the formation of the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (1R,2R) isomer selectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Chloro-2-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Chloro-2-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Chloro-2-methylcyclobutane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the reaction conditions. The pathways involved may include nucleophilic substitution, elimination, and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1-Chloro-2-methylcyclobutane: The enantiomer of (1R,2R)-1-Chloro-2-methylcyclobutane with similar chemical properties but different stereochemistry.
1-Chloro-2-methylcyclopropane: A smaller ring analog with different reactivity due to ring strain.
1-Chloro-2-methylcyclohexane: A larger ring analog with different physical and chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and the development of chiral drugs.
Propiedades
Número CAS |
56180-91-7 |
|---|---|
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
(1R,2R)-1-chloro-2-methylcyclobutane |
InChI |
InChI=1S/C5H9Cl/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
JAVJHANYVPVKQE-RFZPGFLSSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]1Cl |
SMILES canónico |
CC1CCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


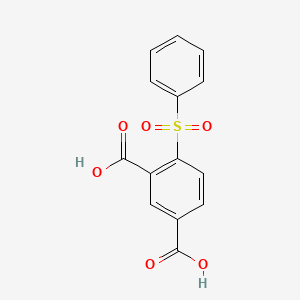
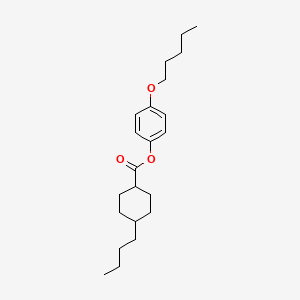
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
